3-amino-N-cyclohexylbenzamide
Overview
Description
3-amino-N-cyclohexylbenzamide is a chemical compound with the linear formula C13H18N2O . It has a molecular weight of 218.3 .
Molecular Structure Analysis
The InChI code for 3-amino-N-cyclohexylbenzamide is 1S/C13H18N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,14H2,(H,15,16) .Physical And Chemical Properties Analysis
3-amino-N-cyclohexylbenzamide has a molecular weight of 218.3 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Chemical Properties and Synthesis
“3-amino-N-cyclohexylbenzamide” is a chemical compound with the CAS Number: 77201-15-1 and a molecular weight of 218.3 . It is synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Antioxidant Activity
Benzamide compounds, including “3-amino-N-cyclohexylbenzamide”, have been found to exhibit antioxidant activity . They show total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds have been shown to be more effective than standard antioxidants .
Antibacterial Activity
Benzamides also exhibit antibacterial activity . They have been tested for their in vitro growth inhibitory activity against different bacteria .
Medical Applications
Benzamides are widely used in medical applications . They have been used in the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity .
Industrial Applications
Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .
Drug Discovery
Amide compounds have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Safety and Hazards
Future Directions
While specific future directions for 3-amino-N-cyclohexylbenzamide are not available, benzamides have been widely used in medical, industrial, biological, and potential drug industries . By conducting in vivo biochemical tests of effective amides, research can be carried out in different fields of application .
properties
IUPAC Name |
3-amino-N-cyclohexylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUCHYKDKUUYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514075 | |
Record name | 3-Amino-N-cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77201-15-1 | |
Record name | 3-Amino-N-cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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